(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine-derived 4-thiazolidinone class, characterized by a five-membered heterocyclic core with a ketone, thione, and arylidene substituent. These derivatives are widely studied for their biological activities, including antifungal and antiviral properties, particularly as inhibitors of HCV-RNA polymerase . The 2,4-dimethoxyphenyl substituent in this compound introduces electron-donating methoxy groups, which may enhance binding interactions in biological systems by modulating electronic and steric effects. The ethyl group at position 3 balances lipophilicity and steric demands compared to bulkier substituents.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-15-13(16)12(20-14(15)19)7-9-5-6-10(17-2)8-11(9)18-3/h5-8H,4H2,1-3H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFCFANQDFNMV-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidine compounds are known for their potential therapeutic effects, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core modified with a 2,4-dimethoxyphenyl group. Its structure can be represented as follows:
- Molecular Formula: C13H15N3O2S
- SMILES Notation: COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S)OC
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Percentage (%) | Comparison to Standard |
|---|---|---|
| Escherichia coli | 88.46 | Ampicillin (26 mm zone of inhibition) |
| Staphylococcus aureus | 91.66 | Higher than standard drugs |
The presence of substituents on the phenyl ring enhances antibacterial activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the inhibition rates against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazolidinone derivatives have demonstrated promising anticancer properties. Studies have shown that compounds similar to (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| HT29 (Colon Cancer) | 0.204 | Standard Anticancer Drug |
| H460 (Lung Cancer) | Varies | Various Compounds |
These findings suggest that modifications at specific positions on the thiazolidinone scaffold can enhance cytotoxicity against cancer cells .
Anti-inflammatory and Antioxidant Activities
In addition to antibacterial and anticancer effects, thiazolidinone derivatives are also noted for their anti-inflammatory and antioxidant activities. The compound's structure allows it to interact with inflammatory pathways and reduce oxidative stress in vitro.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of thiazolidinone compounds demonstrated that those with specific substitutions showed potent antibacterial activity against E. coli and S. aureus, with some compounds exhibiting higher efficacy than traditional antibiotics .
- Anticancer Assessment : In vitro assays were performed on multiple cancer cell lines, revealing that certain derivatives of thiazolidinones could inhibit cell proliferation significantly compared to untreated controls .
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Anticancer Activity
Case Study 1: Antioxidant Evaluation
A study conducted by Budassi et al. evaluated the antioxidant potential of various thiazolidinones including (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one using DPPH and ABTS assays. Results indicated that this compound exhibited a significant reduction in free radical levels compared to control samples .
Case Study 2: Antimicrobial Testing
In another study published in the European Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one inhibited bacterial growth effectively at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in arylidene substituents, alkyl groups at position 3, and bioactivity profiles. Below is a comparative analysis:
Key Observations:
Arylidene Substituents: Electron-donating groups (e.g., 2,4-dimethoxy in the target compound) enhance π-π stacking and hydrogen bonding in biological targets .
R3 Substituents :
- Ethyl (target compound): Offers moderate lipophilicity, ideal for membrane permeability.
- Bulkier groups (e.g., isopropyl , cyclopropyl ): Improve metabolic stability but may hinder binding in sterically constrained environments.
Biological Activity :
- Antifungal and antiviral activities correlate with electron-rich arylidenes (e.g., dimethoxy ).
- DNA-binding analogs (e.g., cyclopropyl derivative ) show cytotoxicity, suggesting divergent mechanisms compared to the target compound.
Crystallographic and Electronic Comparisons
- The target compound’s 2,4-dimethoxy groups likely induce a planar conformation, facilitating π-π interactions, as seen in analogs like (5Z)-5-(3,4-dimethoxybenzylidene) derivatives .
- Crystallographic data for cyclopropyl-containing analogs (space group $ P2_1/c $, bond angles ~109–130°) highlight conformational rigidity compared to ethyl-substituted derivatives .
Research Implications
The structural versatility of 4-thiazolidinones allows tuning for specific therapeutic targets. The target compound’s 2,4-dimethoxy and ethyl groups position it as a promising candidate for antiviral applications, while chlorinated or bulkier analogs may suit anticancer or DNA-targeted therapies. Future studies should explore crystallographic data and in vivo efficacy to validate these hypotheses.
Q & A
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Conditions : Incubate in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours.
- Analytical Tools :
- HPLC : Monitor degradation products (e.g., hydrolyzed thiazolidinone).
- LC-MS/MS : Identify metabolites (e.g., sulfoxide derivatives) .
- Outcome : Half-life (t) >12 hours in plasma suggests suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
